Cas no 1326942-07-7 (1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid)

1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(3-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-fluoro-4-methylphenyl)-5-(4-pyridinyl)-
- 1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
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- インチ: 1S/C15H11FN4O2/c1-9-2-3-11(8-12(9)16)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22)
- InChIKey: PDYZKOBHDLGFSJ-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(C)C(F)=C2)C(C2C=CN=CC=2)=C(C(O)=O)N=N1
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-5377-100MG |
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid |
1326942-07-7 | >90% | 100mg |
£146.00 | 2025-02-09 | |
TRC | B438143-10mg |
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid |
1326942-07-7 | 10mg |
$ 70.00 | 2022-04-02 | ||
TRC | B438143-50mg |
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid |
1326942-07-7 | 50mg |
$ 230.00 | 2022-04-02 | ||
Key Organics Ltd | BS-5377-10MG |
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid |
1326942-07-7 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | BS-5377-50MG |
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid |
1326942-07-7 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | BS-5377-20MG |
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid |
1326942-07-7 | >90% | 20mg |
£76.00 | 2023-04-20 | |
TRC | B438143-100mg |
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid |
1326942-07-7 | 100mg |
$ 365.00 | 2022-04-02 | ||
Key Organics Ltd | BS-5377-1MG |
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid |
1326942-07-7 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | BS-5377-5MG |
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid |
1326942-07-7 | >90% | 5mg |
£46.00 | 2025-02-09 |
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid 関連文献
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Shachi Mittal Analyst, 2019,144, 2635-2642
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acidに関する追加情報
Introduction to 1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1326942-07-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid, identified by the CAS number 1326942-07-7, is a structurally complex organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique pharmacophoric features. The compound’s molecular framework integrates a triazole core with substituents that include a 3-fluoro-4-methylphenyl group and a pyridin-4-yl moiety, which collectively contribute to its distinct chemical and biological properties. This introduction explores the compound’s structural characteristics, its potential therapeutic applications, and its relevance in contemporary research.
The presence of a triazole ring in the molecular structure of 1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid is particularly noteworthy, as triazoles have been extensively studied for their bioactivity. Triazole derivatives are known for their ability to modulate various biological pathways, including enzyme inhibition and receptor binding. The 3-fluoro-4-methylphenyl substituent further enhances the compound’s pharmacological profile by introducing fluorine atoms, which are commonly employed in drug design to improve metabolic stability and binding affinity. Additionally, the pyridin-4-yl group adds another layer of functionality, enabling interactions with biological targets such as proteins and nucleic acids.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in numerous disease pathways. The structural motifs present in 1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid make it a promising candidate for designing PPI modulators. Specifically, the triazole ring can serve as a scaffold for binding to hydrophobic pockets within protein targets, while the fluoro and methyl groups can fine-tune the interaction through steric and electronic effects. This has led to several studies exploring its potential as an inhibitor of kinases and other enzymes involved in cancer signaling pathways.
One of the most compelling aspects of 1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid is its versatility in medicinal chemistry applications. Researchers have leveraged its scaffold to develop novel analogs with enhanced bioactivity and selectivity. For instance, modifications of the fluoro and methyl substituents have been shown to improve binding affinity to specific protein targets while minimizing off-target effects. These findings align with broader trends in drug discovery, where structure-based design and computational modeling are increasingly employed to optimize lead compounds.
The compound’s relevance extends beyond oncology; it has also been explored for its potential in anti-inflammatory and neuroprotective therapies. The triazole core’s ability to interact with biological macromolecules suggests its utility in modulating inflammatory cytokine pathways and neurodegenerative processes. Recent preclinical studies have demonstrated that derivatives of this compound exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, the presence of a pyridine ring enhances solubility and bioavailability, critical factors for therapeutic efficacy.
The synthesis of 1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it more accessible for research purposes. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of the triazole ring system. Additionally, fluorination strategies have been refined to introduce fluorine atoms at specific positions without compromising overall yield or purity. These advancements underscore the growing capability of synthetic chemists to produce complex molecules with high precision.
From a computational chemistry perspective, virtual screening techniques have been instrumental in identifying promising derivatives of this compound. Molecular docking studies have revealed that modifications of the pyridin-4-yl group can significantly enhance binding interactions with target proteins. These insights have guided experimental efforts toward optimizing potency and selectivity. Furthermore, quantum mechanical calculations have provided detailed mechanistic insights into how different substituents influence electronic properties and reactivity.
The future prospects for 1-(3-fluoro-4-methylphenyl)-5-pyridin-4-ylyl-HETC (CAS No: 1326942–07–7) are promising as it continues to be explored in both academic and industrial settings. Its unique structural features make it an attractive scaffold for further derivatization efforts aimed at discovering novel therapeutics. As drug discovery methodologies evolve toward more personalized medicine approaches, this compound exemplifies how structural diversity can be leveraged to address unmet medical needs effectively.
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